Dde-D-Lys(Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

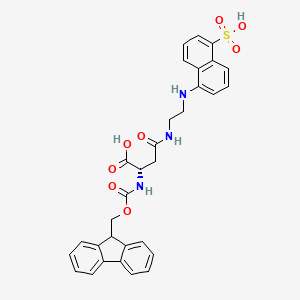

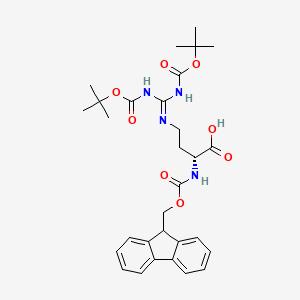

Dde-D-Lys(Fmoc)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a modified amino acid that is commonly used in peptide synthesis. The compound has a unique structure that makes it an ideal candidate for use in the development of new drugs and treatments. In

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides : Dde-D-Lys(Fmoc)-OH is used in the efficient, automated, and microwave-assisted Fmoc solid-phase synthesis of fluorescein-labelled peptides. This methodology provides a robust platform for preparing various fluorescently labelled glycopeptides, useful in biological evaluation (Kowalczyk et al., 2009).

Synthesis of Labeled Peptides : It is used in the synthesis of biotin-labeled peptides, beneficial for studies like peptide trafficking, binding studies, substrate specificity, and receptor cross-linking. The strategy utilizing Dde-D-Lys(Fmoc)-OH allows the incorporation of various labels, including fluorescein, dansyl groups, and fluorophores used in FRET (Bibbs et al., 2000).

Synthesis of Branched Phosphopeptides : In the synthesis of branched peptides, Dde-D-Lys(Fmoc)-OH is employed to introduce branch points that allow the proper orientation of ligands, particularly in targeting specific protein domains (Xu et al., 2004).

Synthesis of Peptide Nucleic Acid FRET Probes : This chemical is integral in designing orthogonally protected peptide nucleic acid (PNA) building blocks, enabling the post-synthetic attachment of reporter groups to PNAs for detecting target DNA sequences (Oquare & Taylor, 2008).

Development of Cancer Vaccines : It aids in the synthesis of fluorescently labelled glycopeptides, which are valuable as immunological probes in cancer vaccine development (Lee et al., 2010).

Synthesis of Polyamine Amino Acid Residues : Dde-D-Lys(Fmoc)-OH is used in the synthesis of polyamine-based amino acids, which are then incorporated into peptides for therapeutic applications, such as improving analgesia in neurotensin analogues (Zhang et al., 2009).

Synthesis of Multiple Antigen Peptides : It is employed in the synthesis of multiple antigen peptides (MAPs), which are effective immunogens and useful for antigen detection in assays like ELISA (Ahlborg, 1995).

Mecanismo De Acción

Target of Action

Dde-D-Lys(Fmoc)-OH is primarily used as an orthogonally protected Lysine building block for solid-phase peptide synthesis . Its main target is the peptide chain that is being synthesized. The compound plays a crucial role in the extension and modification of the peptide chain.

Mode of Action

The compound interacts with its targets through a two-step process. First, the Fmoc group can be removed by treatment with piperidine in DMF, enabling chain extension on the lysine side chain. Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols.

Pharmacokinetics

Its solubility in dmf is a key property that impacts its usability in peptide synthesis.

Result of Action

The molecular and cellular effects of Dde-D-Lys(Fmoc)-OH’s action are dependent on the specific peptide that it helps synthesize. By enabling the synthesis of branched, cyclic, and modified peptides, it contributes to the creation of peptides with diverse structures and functions.

Action Environment

The action, efficacy, and stability of Dde-D-Lys(Fmoc)-OH can be influenced by various environmental factors. For instance, the presence of allyl-based protecting groups requires the inclusion of allyl alcohol in the deprotection solution to prevent reduction of the allyl group. Additionally, the compound is classified as highly hazardous to water, which may have implications for its handling and disposal.

Propiedades

IUPAC Name |

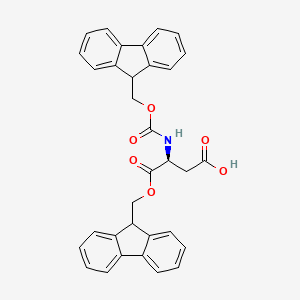

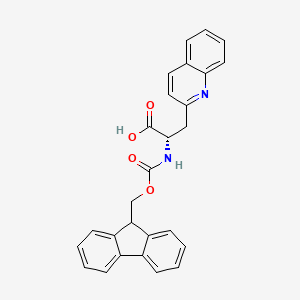

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGADLBSAXYSSH-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dde-D-Lys(Fmoc)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)